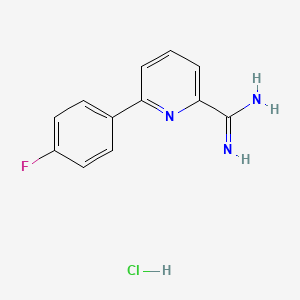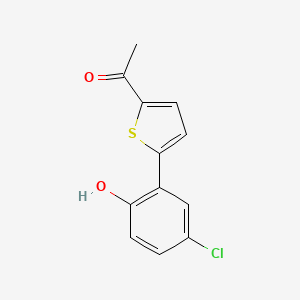
1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one is a chemical compound with the molecular formula C12H9ClO2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and features a chloro-substituted hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a reducing agent, such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are conducted under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with electronic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxyacetophenone: Shares the chloro-hydroxyphenyl moiety but lacks the thiophene ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but lacks the chloro-hydroxyphenyl group.
2-Acetylthiophene: Similar thiophene structure but without the chloro-hydroxyphenyl substitution.
Uniqueness
1-(5-(5-Chloro-2-hydroxyphenyl)thiophen-2-yl)ethan-1-one is unique due to the combination of the chloro-hydroxyphenyl group and the thiophene ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H9ClO2S |
|---|---|
Molecular Weight |
252.72 g/mol |
IUPAC Name |
1-[5-(5-chloro-2-hydroxyphenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C12H9ClO2S/c1-7(14)11-4-5-12(16-11)9-6-8(13)2-3-10(9)15/h2-6,15H,1H3 |
InChI Key |
HIUOPZHHYZDOPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


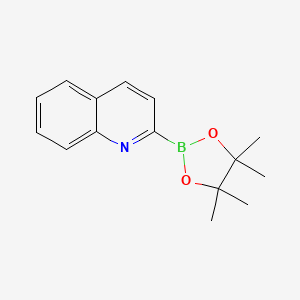

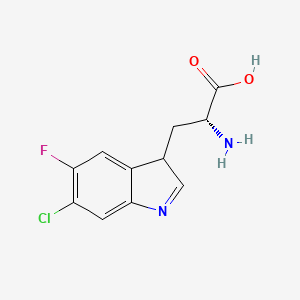
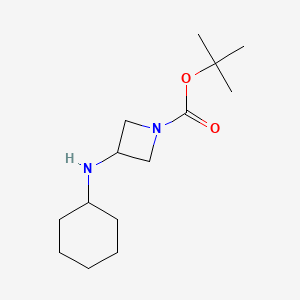
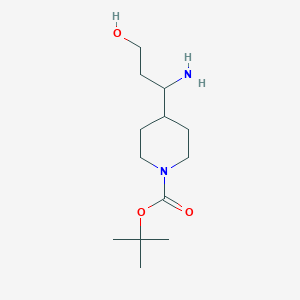




![tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11859695.png)

